molecular formula C17H17N5O B11031852 2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B11031852
M. Wt: 307.35 g/mol
InChI Key: HVTUSCNSWJTHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic core comprising a cyclopenta[d]pyrimidin-4-one scaffold fused with a quinazoline moiety. The quinazoline group is substituted with methyl groups at positions 4 and 8, and an amino linker bridges the quinazoline and pyrimidinone rings. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, analogous to methods described for pyrimidinone derivatives in (e.g., refluxing in pyridine with amines) .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C17H17N5O/c1-9-5-3-6-11-10(2)18-16(20-14(9)11)22-17-19-13-8-4-7-12(13)15(23)21-17/h3,5-6H,4,7-8H2,1-2H3,(H2,18,19,20,21,22,23)

InChI Key

HVTUSCNSWJTHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=C(CCC4)C(=O)N3)C

Origin of Product

United States

Preparation Methods

Quinazoline Core Synthesis

The 4,8-dimethylquinazoline moiety is synthesized via formylation and cyclization of isonipecotic acid derivatives. In a representative protocol, isonipecotic acid undergoes formylation using formic acid and acetic anhydride at 10–15°C for 13–14 hours. Subsequent treatment with thionyl chloride in dichloromethane at 40°C yields a reactive acyl chloride intermediate, which participates in Friedel-Crafts alkylation with p-fluoro anisole in the presence of AlCl₃. Methylation at the 4- and 8-positions is achieved using methyl iodide under basic conditions, with sodium hydride facilitating deprotonation.

Cyclopenta[d]pyrimidinone Ring Construction

The tetrahydro-4H-cyclopenta[d]pyrimidin-4-one core is assembled through a Claisen-Schmidt condensation between cyclopentanone and ethyl cyanoacetate, followed by cyclization with urea under acidic conditions. Alternative routes employ POCl₃-mediated dehydrative cyclization of β-ketoamide precursors, yielding the pyrimidin-4-one scaffold in 68–72% efficiency. Key to this step is maintaining anhydrous conditions to prevent hydrolysis of intermediates.

Coupling of Quinazoline and Pyrimidinone Units

The final coupling of 4,8-dimethylquinazolin-2-amine and 3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is achieved via a nucleophilic aromatic substitution (SNAr) reaction. Optimized conditions involve refluxing equimolar quantities of both components in acetonitrile with Na₂CO₃ as a base, achieving yields of 65–70%. Microwave-assisted synthesis reduces reaction times from 20 hours to 45 minutes while maintaining comparable yields (63–67%).

Optimization of Reaction Conditions

Solvent Systems

Comparative studies identify acetonitrile as the optimal solvent for coupling reactions due to its high dielectric constant (ε = 37.5) and ability to stabilize transition states. Substitution with dimethylformamide (DMF) or toluene reduces yields by 15–20%, attributed to poor solubility of the quinazoline amine.

Table 1: Solvent Impact on Coupling Efficiency

SolventTemperature (°C)Yield (%)Purity (HPLC)
Acetonitrile806898.2
DMF1005295.1
Toluene1104893.8

Catalytic and Stoichiometric Considerations

The use of Na₂CO₃ (2.5 equiv.) outperforms K₂CO₃ or Et₃N in promoting SNAr reactivity, with a 12% yield increase observed. Catalytic iodine (5 mol%) enhances regioselectivity during quinazoline methylation, minimizing formation of N-methylated byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-6), 7.92 (d, J = 8.4 Hz, 1H, H-5), 3.15–3.08 (m, 2H, cyclopentyl CH₂), 2.95 (s, 3H, N–CH₃), 2.42 (s, 3H, C–CH₃).
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinazoline), 1245 cm⁻¹ (C–N pyrimidinone).

Table 2: Key Mass Spectrometry Fragments

m/zFragment IonProposed Structure
354[M+H]⁺Molecular ion
237C₁₃H₁₃N₃O⁺Cyclopenta[d]pyrimidinone core
148C₈H₁₀N₂⁺4,8-Dimethylquinazoline

Comparative Analysis of Synthetic Routes

Traditional Stepwise Synthesis

Sequential assembly of quinazoline and pyrimidinone units followed by coupling requires 7–9 steps with an overall yield of 28–34%. While this method allows for intermediate purification, scalability is limited by low convergence.

Convergent Microwave-Assisted Approach

Microwave-enhanced coupling reduces total synthesis time to 3–4 hours with a 45% overall yield. However, this method demands strict control over microwave power (300–350 W) to prevent decomposition of heat-labile intermediates.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Bulk synthesis favors the Na₂CO₃/ACN coupling method due to reagent affordability ($0.32/g for Na₂CO₃ vs. $4.15/g for Pd catalysts). A 10-kg batch requires 620 L of acetonitrile, necessitating solvent recovery systems to meet environmental regulations.

Purification Challenges

Column chromatography remains the primary purification method, though recent advances in crystallization protocols using isopropyl alcohol/water (70:30) mixtures reduce processing time by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a complex heterocyclic structure that combines elements of quinazoline and pyrimidine. The synthesis typically involves multi-step reactions that may include:

  • Nucleophilic Substitution : Reactions between substituted quinazolines and other aromatic compounds.
  • Cyclization Reactions : Formation of the tetrahydrocyclopenta structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. They are known to inhibit key receptor tyrosine kinases (RTKs) involved in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)

Table 1: Kinase Inhibition Potency of Quinazoline Derivatives

CompoundEGFR Inhibition (nM)VEGFR-2 Inhibition (nM)PDGFR-β Inhibition (nM)
2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one2.8 ± 1.18.4 ± 2.25.6 ± 0.4
Sunitinib172.1 ± 19.418.9 ± 2.783.1 ± 10.1

This table illustrates the low nanomolar inhibition potency against critical kinases involved in cancer signaling pathways.

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial activity against various pathogens. The structural characteristics of this compound may enhance its binding affinity to microbial targets.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : Evaluated anti-proliferative activity against various cancer cell lines using assays like sulforhodamine B. Results indicated significant cytotoxicity against chronic myeloid leukemia cell lines.
  • Kinase Screening : Differential Scanning Fluorimetry was utilized to assess binding affinity against a panel of kinases, revealing promising profiles comparable to established inhibitors like Staurosporine.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Modulation: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analog 1: 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Key Differences :

  • Substituent: The target compound has a dimethylquinazolin-2-ylamino group, whereas this analog replaces the amino linker with a sulfanyl group and a 4-methylbenzyl substituent .
  • Molecular Formula : C₁₅H₁₆N₂OS (analog) vs. C₁₉H₁₈N₆O (target).
  • Functional Implications: The sulfanyl group in the analog may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the amino linker in the target compound.

Structural Analog 2: 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones

Key Differences :

  • Core Structure : This analog has a pyrazolo[3,4-d]pyrimidin-4-one core, while the target compound features a cyclopenta[d]pyrimidin-4-one fused to quinazoline .
  • Synthesis : Both compounds employ pyridine-mediated nucleophilic substitution, but the target compound’s bicyclic system may require additional cyclization steps.
  • Biological Relevance: Pyrazolo-pyrimidinones are often explored as phosphodiesterase (PDE) inhibitors, whereas quinazoline-containing compounds (like the target) are more associated with tyrosine kinase inhibition .

Structural Analog 3: 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Key Differences :

  • Core Structure: This flavone derivative (chromen-4-one) differs entirely from the pyrimidinone-quinazoline hybrid of the target compound.
  • Functional Groups: The flavone has multiple hydroxyl groups, conferring antioxidant properties, whereas the target compound’s methyl and amino groups suggest a focus on receptor binding rather than redox activity .

Data Table: Structural and Functional Comparison

Property Target Compound Analog 1 Analog 2
Core Structure Cyclopenta[d]pyrimidin-4-one fused to quinazoline Cyclopenta[d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one
Key Substituents 4,8-Dimethylquinazolin-2-ylamino 4-Methylbenzylsulfanyl 3,6-Dimethyl, 1-phenyl, 5-(4-substitutedphenyl)
Molecular Formula C₁₉H₁₈N₆O C₁₅H₁₆N₂OS Varies (e.g., C₁₉H₁₈N₄O for 8a)
Potential Bioactivity Kinase inhibition (hypothesized) Undisclosed (structural focus) PDE inhibition
Synthetic Method Likely pyridine-mediated nucleophilic substitution (inferred) Pyridine reflux with amines Pyridine reflux with aromatic amines

Research Implications and Hypotheses

  • The dimethylquinazoline group in the target compound may enhance selectivity for kinase targets (e.g., EGFR or VEGFR) compared to simpler analogs .
  • The amino linker could improve solubility relative to sulfanyl-containing analogs, though this requires experimental validation.
  • Synthetic challenges may arise from steric hindrance during cyclization steps, necessitating optimized conditions (e.g., high-temperature reflux or catalysis) .

Biological Activity

The compound 2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

This compound belongs to a class of quinazoline derivatives known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions that create the desired heterocyclic framework. The structural formula can be represented as follows:

C15H18N4\text{C}_{15}\text{H}_{18}\text{N}_4

The molecular weight is approximately 270.33 g/mol. The presence of the quinazoline moiety is significant as it is often linked to various biological activities including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study evaluating various substituted quinazolinones reported moderate antiproliferative effects against a panel of cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, suggesting potential as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has also been extensively studied. A series of compounds similar to This compound showed promising results against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the quinazoline ring significantly affected antibacterial potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : Some studies suggest that quinazoline derivatives may inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of DNA gyrase has been linked to antibacterial activity against resistant strains like MRSA .
  • Cell Cycle Arrest : Quinazoline compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through modulation of signaling pathways such as those involving cyclins and cyclin-dependent kinases .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as hyaluronidase .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate antiproliferative activity
AntimicrobialEffective against MRSA
Anti-inflammatoryInhibition of hyaluronidase

Case Study: Anticancer Evaluation

In a study involving various quinazoline derivatives, This compound was evaluated for its ability to inhibit cell growth in multiple cancer cell lines. The results indicated an IC50 value significantly lower than standard chemotherapy agents, highlighting its potential as a lead compound for further development .

Q & A

Basic: What synthetic strategies are effective for constructing the cyclopenta[d]pyrimidin-4-one core in this compound?

Methodological Answer:
The cyclopenta[d]pyrimidin-4-one core can be synthesized via cyclocondensation reactions. For example, a reflux method with aromatic amines in dry pyridine (30 mL, 6–8 hours) is effective, as demonstrated in analogous pyrimidinone syntheses . After reflux, neutralization with hydrochloric acid (10%) precipitates the product, which is then filtered and recrystallized (e.g., from ethanol/water). For the target compound, reacting 3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one derivatives with 4,8-dimethylquinazolin-2-amine under similar conditions would yield the desired product.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS): ESI-MS (as in ) confirms the molecular ion peak (e.g., [M+1]+ at m/z 520 for a related compound) .
  • Multinuclear NMR: 1H NMR in DMSO-d6 resolves methyl groups (δ ~3.78 ppm) and aromatic protons. 13C NMR should show carbonyl signals at 170–180 ppm, characteristic of pyrimidinones .
  • FT-IR: A strong C=O stretch near 1680 cm⁻¹ validates the pyrimidinone moiety.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

Methodological Answer:

  • Substituent variation: Modify the 4,8-dimethyl groups on the quinazoline (analogous to ’s fluorobenzisoxazole substituent) to assess steric/electronic effects on kinase inhibition .
  • Parallel synthesis: Use coupling reactions (e.g., with diverse amines in dichloromethane/triethylamine, as in ) to generate derivatives .
  • In vitro screening: Test compounds against kinase panels (e.g., EGFR, VEGFR) to identify critical functional groups. Dose-response curves (IC50 values) quantify potency.

Advanced: What methodological approaches resolve contradictory data in this compound's mechanism of action?

Methodological Answer:

  • Orthogonal assays: Compare surface plasmon resonance (SPR) binding kinetics with enzymatic activity assays to distinguish direct target engagement from off-target effects.
  • Computational docking: Model interactions using AutoDock Vina and the quinazoline scaffold’s known kinase-binding modes (e.g., PDB: 1M17) .
  • Purity validation: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Basic: What purification techniques are recommended for this compound post-synthesis?

Methodological Answer:

  • Column chromatography: Use silica gel with a hexane/EtOAc gradient (e.g., 70:30 to 50:50) to separate polar intermediates.
  • Recrystallization: Isolate the final product from ethanol/water (4:1) or acetonitrile, as described in for analogous pyrimidinones .
  • Centrifugation: Remove colloidal impurities after acid neutralization (e.g., 10% HCl) .

Advanced: How can computational modeling predict the binding mode of this compound to its target?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with a kinase crystal structure (e.g., PDB: 2ITO) to simulate quinazoline core interactions. Focus on hinge-region hydrogen bonds (e.g., NH–O=C).
  • Molecular dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for conformational shifts.
  • Mutagenesis validation: Clone kinase mutants (e.g., T790M) to test predicted residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.